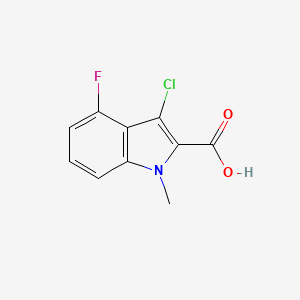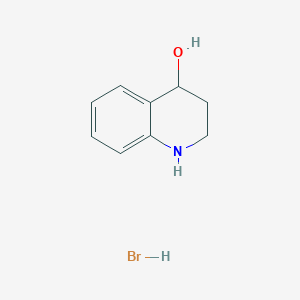
3-((2-Pyridylmethylene)amino)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Pyridylmethylene)amino)quinoline is a heterocyclic compound that features a quinoline ring system fused with a pyridine moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound allows it to exhibit a wide range of biological activities, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Pyridylmethylene)amino)quinoline can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 2-formylquinoline under acidic conditions. This reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product.
Another method involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to synthesize this compound from appropriate starting materials. These reactions often require ligands, such as triphenylphosphine, and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Pyridylmethylene)amino)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and pyridine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
3-((2-Pyridylmethylene)amino)quinoline has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel ligands and catalysts.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential as an anticancer agent. Its unique structure allows it to target specific molecular pathways involved in cancer cell proliferation and survival.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-((2-Pyridylmethylene)amino)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
3-((2-Pyridylmethylene)amino)quinoline can be compared with other similar compounds, such as:
Quinoline: A simpler structure lacking the pyridine moiety. It exhibits similar biological activities but may have different pharmacokinetic properties.
2-Aminopyridine: A precursor in the synthesis of this compound. It has distinct chemical reactivity and applications.
Quinazoline: Another heterocyclic compound with a similar structure. It is known for its anticancer and antimicrobial activities but differs in its mechanism of action and target specificity.
The uniqueness of this compound lies in its combined quinoline and pyridine moieties, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
16722-41-1 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-11H |
Clave InChI |
VSXVCNZQHCSOQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)




![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)


![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)



![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)
